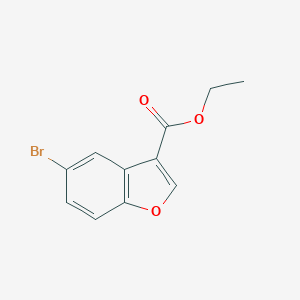

Ethyl 5-bromobenzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKAUMXETAHVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617022 | |

| Record name | Ethyl 5-bromo-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137242-41-2 | |

| Record name | Ethyl 5-bromo-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 5-Bromobenzofuran

The foundational step involves synthesizing 5-bromobenzofuran, as detailed in patent CN103724304A. This method employs p-bromophenol and 2-bromoacetaldehyde dimethyl acetal under basic conditions, followed by acid-catalyzed cyclization.

Reaction Conditions:

-

Solvents: 1,4-dioxane, DMF, or tetrahydrofuran (THF).

-

Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Temperature: Reflux (100–153°C).

-

Time: 24–30 hours.

Example Workflow (Patent Example 1):

-

Combine p-bromophenol (210 g, 1.213 mol), 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol), and Na₂CO₃ (750 g, 5.426 mol) in 1,4-dioxane (800 mL).

-

Reflux for 24 hours, followed by solvent removal and extraction with ethyl acetate.

-

Cyclize the intermediate (340 g) in chlorobenzene (1200 mL) with phosphoric acid (850 g) under reflux for 24 hours.

-

Purify via distillation to yield 149 g (62.3%) of 5-bromobenzofuran.

Key Data:

| Example | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1,4-Dioxane | Na₂CO₃ | 100–153 | 24 | 62.3 |

| 3 | DMF | Na₂CO₃ | 120–150 | 28 | 63.2 |

| 5 | DMF | Na₂CO₃ | 120–150 | 29 | 53.0 |

Step 2: Esterification to Ethyl 5-Bromobenzofuran-3-Carboxylate

The 3-position carboxylate is introduced via esterification of 5-bromobenzofuran-3-carboxylic acid. A common approach involves:

-

Oxidation: Treat 5-bromobenzofuran with a Vilsmeier-Haack reagent (POCl₃/DMF) to form 3-formyl-5-bromobenzofuran, followed by oxidation to the carboxylic acid using KMnO₄ or CrO₃.

-

Esterification: React the acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).

Typical Conditions:

-

Oxidation: 80–100°C, 6–12 hours.

-

Esterification: 70–80°C, 4–8 hours.

-

Overall Yield: ~40–50% (from 5-bromobenzofuran).

Direct Condensation Using β-Ketoesters

One-Pot Cyclization with p-Bromophenol and Ethyl Acetoacetate

This method leverages the Kostanecki-Robinson reaction, condensing p-bromophenol with ethyl acetoacetate under acidic conditions to form the benzofuran ring directly.

Reaction Scheme:

Optimized Parameters:

-

Catalyst: Concentrated H₂SO₄ or polyphosphoric acid.

-

Solvent: Toluene or xylene.

-

Temperature: 120–140°C.

-

Time: 8–16 hours.

-

Yield: 50–60% (reported in analogous syntheses).

Advantages:

-

Single-step process reduces purification complexity.

-

Avoids handling brominating agents.

Bromination of Ethyl Benzofuran-3-Carboxylate

Electrophilic Aromatic Substitution

Pre-formed ethyl benzofuran-3-carboxylate undergoes bromination at the 5-position using N-bromosuccinimide (NBS) or Br₂.

Conditions:

-

Reagent: NBS (1.1 equiv) with catalytic AIBN (azobisisobutyronitrile).

-

Solvent: CCl₄ or CHCl₃.

-

Temperature: 60–80°C.

-

Time: 6–12 hours.

-

Yield: 55–65%.

Mechanistic Insight:

The electron-rich benzofuran ring directs bromination to the 5-position via electrophilic substitution. The ester group at C3 slightly deactivates the ring, requiring elevated temperatures.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Two-Step Synthesis | 2 | 40–50 | Scalable, high-purity intermediates | Multi-step, lower overall yield |

| Direct Condensation | 1 | 50–60 | One-pot, fewer reagents | Requires strict temperature control |

| Bromination | 2 | 55–65 | High regioselectivity | Hazardous brominating agents |

Industrial Considerations:

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The furan ring can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Ethyl 5-aminobenzofuran-3-carboxylate, ethyl 5-thiobenzofuran-3-carboxylate.

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Ethyl 5-bromobenzofuran-3-carbinol.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Ethyl 5-bromobenzofuran-3-carboxylate has been investigated for its potential antitumor properties. In a study published in the Journal of Medicinal Chemistry, derivatives of benzofuran were shown to exhibit significant cytotoxic activity against various cancer cell lines. The bromine substitution enhances the compound's reactivity and biological activity, making it a candidate for further development as an anticancer agent .

HCV NS5B Polymerase Inhibition

Research has demonstrated that compounds similar to this compound can inhibit the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. This inhibition suggests potential therapeutic applications in antiviral drug development .

Organic Synthesis

Reagent in Carboxylation Reactions

this compound serves as an effective reagent in copper-catalyzed carboxylation reactions. These reactions are crucial for introducing carboxylic acid functionalities into aromatic compounds, enhancing their chemical versatility. For instance, studies have reported high yields of carboxylated products when using this compound under optimized reaction conditions .

| Reaction Conditions | Yield (%) | Catalyst Used |

|---|---|---|

| Copper(I) chloride + KOtBu | 92% | (IPr)CuCl |

| Higher temperature (60°C) | 15% | None |

| Standard conditions | 43% | Various NHC ligands |

Material Science

Fluorescent Sensors

Substituted benzofurans, including this compound, have been utilized in the development of fluorescent sensors. The unique electronic properties of the benzofuran moiety allow for the detection of various analytes through fluorescence quenching or enhancement mechanisms. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Case Studies

Case Study: Antitumor Efficacy

In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. This finding underscores the compound’s potential as a lead structure for further drug development.

Case Study: Carboxylation Efficiency

A systematic investigation into the carboxylation of various substituted benzofurans revealed that this compound consistently produced higher yields than its unsubstituted counterparts. This efficiency was attributed to the electron-withdrawing effect of the bromine atom, which facilitates nucleophilic attack during the carboxylation process.

Mechanism of Action

The mechanism of action of ethyl 5-bromobenzofuran-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and ester group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural and physical properties of Ethyl 5-bromobenzofuran-3-carboxylate and its analogs:

*Estimated based on molecular formula.

Impact of Substituents on Properties and Reactivity

Ethyl 5-Bromo-7-Methylbenzofuran-3-Carboxylate

- Structural Differentiation : A methyl group at position 7 introduces steric bulk and lipophilicity compared to the parent compound.

- Physical Properties : Higher density (1.465 g/cm³) and boiling point (346.8°C) due to increased molecular weight and van der Waals interactions.

Ethyl 5-Bromo-2-(4-Fluorophenyl)-6-Nitrobenzofuran-3-Carboxylate

- Structural Differentiation : A nitro group at position 6 and a 4-fluorophenyl group at position 2 create a highly electron-deficient aromatic system.

Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-Benzofuran-3-Carboxylate

- Structural Differentiation: The (E)-3-phenylpropenoxy group at position 5 introduces a conjugated double bond and a phenyl ring, extending π-system delocalization.

- Applications : The alkenyloxy substituent may serve as a site for further functionalization (e.g., cycloaddition) or enhance binding to biological targets via hydrophobic interactions.

Ethyl 5-(Acetyloxy)-2-Methylbenzofuran-3-Carboxylate

- Structural Differentiation : Replacement of bromine with an acetyloxy group eliminates halogen-based reactivity but introduces esterase-sensitive functionality.

Key Research Findings and Trends

- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) in the parent compound facilitates electrophilic substitution at meta/para positions, whereas methyl or propenoxy groups (electron-donating) alter regioselectivity .

- Steric Effects : Bulky substituents (e.g., 4-fluorophenyl in ) reduce rotational freedom and may influence crystal packing or biological target binding.

- Functional Group Compatibility : Nitro and acetyloxy groups expand synthetic utility, enabling participation in reduction, hydrolysis, or cross-coupling reactions .

Biological Activity

Ethyl 5-bromobenzofuran-3-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzofuran Derivatives

Benzofuran compounds, including this compound, are known for their diverse biological activities. They have been reported to exhibit anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. The presence of the bromine atom in this compound enhances its reactivity and biological efficacy compared to other benzofuran derivatives.

Target Interactions

The biological activity of this compound is thought to stem from its ability to interact with various biological targets. These interactions may include:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for bacterial virulence, such as EcDsbA in Escherichia coli, suggesting a potential pathway for antibacterial activity .

- Cell Signaling Modulation : Benzofuran derivatives can influence cell signaling pathways, affecting cellular metabolism and gene expression.

Molecular Mechanisms

While the specific molecular mechanisms of this compound are not fully elucidated, it is hypothesized that the compound may exert its effects through:

- Binding interactions with biomolecules.

- Enzyme inhibition or activation.

- Alterations in gene expression patterns.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzofuran derivatives. For example, modifications of benzofuran structures have led to compounds with significant antibacterial activity against strains like E. coli and Bacillus subtilis. This compound may share similar properties due to its structural characteristics .

| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |

|---|---|---|

| Benzofuran-triazole 10b | 1.25 ± 0.60 | 1.80 ± 0.25 |

| Standard Drug (Penicillin) | 1.00 ± 1.50 | 2.40 ± 1.00 |

This table illustrates the minimum inhibitory concentration (MIC) values for selected compounds, indicating the potential efficacy of benzofuran derivatives in combating bacterial infections.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an important target in Alzheimer's disease research. Some benzofuran derivatives have demonstrated promising AChE inhibitory activity, which may be relevant for this compound as well .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a precursor for synthesizing various pharmacologically active compounds with potential anticancer and antiviral properties.

- Organic Synthesis : The compound is utilized as an intermediate in synthesizing complex organic molecules, contributing to the development of natural products and heterocyclic compounds .

- Material Science : Its properties are explored for developing organic electronic materials and polymers.

Q & A

Q. How can this compound serve as a precursor for bioactive spirocyclic derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.